(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

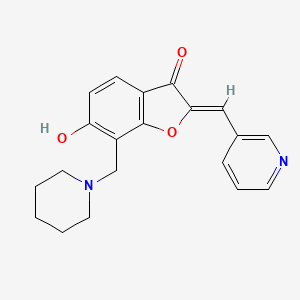

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative with a complex heterocyclic architecture. Its structure features a benzofuran-3(2H)-one core substituted at position 6 with a hydroxyl group, at position 7 with a piperidin-1-ylmethyl moiety, and at position 2 with a pyridin-3-ylmethylene group. The (Z)-configuration of the exocyclic double bond at position 2 is critical for its stereoelectronic properties and biological interactions .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-17-7-6-15-19(24)18(11-14-5-4-8-21-12-14)25-20(15)16(17)13-22-9-2-1-3-10-22/h4-8,11-12,23H,1-3,9-10,13H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDZZHKAQFMUKP-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of appropriate precursors, such as 6-hydroxy-2H-benzofuran-3-one with piperidine derivatives and pyridine derivatives under specific reaction conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, implementing purification techniques to obtain the compound in high purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

Substitution: : The piperidine and pyridine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

Substitution: : Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of substituted benzofurans or piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Substituent Flexibility: The piperidine/piperazine ring at position 7 is a common feature, but modifications like 4-methylpiperidine or hydroxyethylpiperazine alter lipophilicity and hydrogen-bonding capacity.

- Aromatic Moiety at Position 2: Replacement of pyridin-3-ylmethylene with benzofuran-2-ylmethylene or 2-thienylmethylene modulates π-π stacking interactions and electron density.

Biological Activity

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. Its structure includes a benzofuran core with hydroxyl and piperidine substituents, which are significant for its biological activity. The presence of multiple functional groups suggests potential reactivity, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the interaction of the compound with bacterial cell membranes or specific enzymes critical for bacterial survival .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may affect cellular pathways involved in cancer proliferation and apoptosis. For instance, molecular docking studies have shown favorable interactions with proteins involved in cancer signaling pathways, indicating its potential as a lead compound for further development .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit specific kinases or other proteins involved in cell signaling, thereby affecting cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens. Results indicated significant inhibition zones against S. aureus and E. coli, suggesting strong antibacterial properties .

- Anticancer Activity : In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This finding highlights its potential as an anticancer agent .

Summary Table of Biological Activities

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth | Interaction with bacterial membranes/enzyme inhibition |

| Anticancer | Induction of apoptosis in cancer cells | Modulation of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.